molecular formula C9H11ClFN3 B1476523 2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine CAS No. 2090295-02-4

2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine

Cat. No.: B1476523
CAS No.: 2090295-02-4
M. Wt: 215.65 g/mol
InChI Key: GWTZJBMOMKYHGR-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine is a chemical compound of high interest in medicinal chemistry and pharmaceutical research, particularly in the structure-based design of novel therapeutic agents. Its molecular structure, which incorporates a chloro-pyrazine core and a fluoromethyl-pyrrolidine moiety, is characteristic of compounds investigated as potential allosteric inhibitors . The pyrazine scaffold is a privileged structure in drug discovery, and the strategic introduction of chlorine and fluorine atoms is a common practice to fine-tune a molecule's properties, such as its bioavailability, metabolic stability, and binding affinity to biological targets . Research into similar pyrazine derivatives has demonstrated significant potential in oncology, specifically in targeting protein tyrosine phosphatases like the SHP2 oncogene . The SHP2 pathway is a key regulator in cell proliferation and survival and is implicated in various cancers, including melanoma, liver, and lung cancer . Compounds with this core structure are designed to stabilize the auto-inhibited conformation of SHP2, thereby inhibiting the RAS-ERK signaling pathway and potentially impeding cancer cell growth . Furthermore, chlorinated heterocyclic compounds represent a vital class of bioactive molecules, with more than 250 FDA-approved drugs containing chlorine . This underscores the importance of such building blocks in developing treatments for a wide range of diseases. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key synthetic intermediate for further chemical elaboration or in biological assays to explore new pharmacological mechanisms.

Properties

IUPAC Name

2-chloro-3-[3-(fluoromethyl)pyrrolidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN3/c10-8-9(13-3-2-12-8)14-4-1-7(5-11)6-14/h2-3,7H,1,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTZJBMOMKYHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine typically involves:

These steps require careful control of reaction conditions to achieve regioselectivity and high yields.

Preparation of 2-Chloro-3-halopyrazine Intermediates

The chloro substituent at the 2-position of the pyrazine is commonly introduced by selective halogenation of pyrazine derivatives or by using halogenated pyrazine precursors. Based on analogous pyridine and pyrazine halogenation methods:

  • Chlorination of pyrazine or its methylated derivatives under controlled liquid-phase or vapor-phase conditions can yield 2-chloropyrazine intermediates.
  • Catalytic hydrogenolysis and selective reduction steps may be used to refine halogenation patterns and improve purity.

For example, in the synthesis of related trifluoromethylpyridine compounds, a stepwise chlorination followed by fluorination is employed to achieve selective substitution patterns.

Coupling with Pyrrolidine Derivatives

The nucleophilic substitution of the 3-position of 2-chloropyrazine with pyrrolidine derivatives is a key step:

  • The pyrrolidine ring, functionalized with a fluoromethyl group, can be introduced via nucleophilic displacement of a suitable leaving group on the pyrazine.
  • Protecting groups may be used on the pyrrolidine nitrogen during intermediate steps to facilitate selective reactions and then removed by acid or base treatment.
  • Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.

Introduction of the Fluoromethyl Group

Fluoromethylation of the pyrrolidine ring can be achieved by:

  • Direct fluoromethylation using fluoromethyl halides (e.g., fluoromethyl bromide or iodide) under basic conditions.
  • Alternatively, fluoromethyl groups can be introduced via nucleophilic substitution on a hydroxymethylated pyrrolidine precursor.
  • Fluorination reagents such as Selectfluor or Deoxo-Fluor may be employed for selective fluorination of methyl groups adjacent to nitrogen.

Example Synthesis Route (Hypothetical Based on Related Literature)

Step Reagents/Conditions Description Yield (%) Notes
1 Pyrazine + Chlorinating agent (e.g., NCS) Selective chlorination at 2-position of pyrazine 85-90 Controlled temperature to avoid over-chlorination
2 2-Chloropyrazine + N-Boc-3-hydroxymethylpyrrolidine + base (e.g., K2CO3) Nucleophilic substitution at 3-position 70-75 Boc group protects pyrrolidine nitrogen during coupling
3 Deprotection with 4 M HCl in methanol Removal of Boc protecting group 90-95 Acidic conditions to yield free amine
4 Fluoromethylation using fluoromethyl halide + base Introduction of fluoromethyl group on pyrrolidine 60-70 Reaction under inert atmosphere to prevent side reactions
5 Purification by flash chromatography Isolation of pure this compound Final product purity >95%

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • The use of lower aliphatic alcohol solvents such as methanol or ethanol in halogenation and substitution steps improves solubility and reaction rates.
  • Catalysts such as palladium on activated carbon facilitate selective hydrogenolysis and reduction steps, enhancing yield and purity.
  • Reaction temperatures are critical; for example, reductive dechlorination is optimized between -10°C and 65°C to balance reaction speed and selectivity.
  • Fluoromethylation yields depend heavily on the choice of fluorinating agent and reaction atmosphere; inert conditions minimize side reactions and decomposition.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Chlorination temperature 0 to 65 °C Controls selectivity of halogenation
Catalyst loading 0.01 - 0.5 % (w/w) Influences reaction rate and purity
Solvent Methanol, ethanol, DMF Affects solubility and nucleophilicity
Reaction time 4 - 24 hours Ensures completion of substitution steps
Fluoromethylation reagent Fluoromethyl bromide/iodide Determines fluorination efficiency
Purification method Flash chromatography, vacuum distillation Critical for isolating high-purity product

Chemical Reactions Analysis

2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogs

2-Chloro-3-(pyrrolidin-1-yl)pyrazine
  • Structure : Differs by the absence of the fluoromethyl group on the pyrrolidine ring.
  • Properties :
    • Molecular weight: 198.65 g/mol (vs. higher for fluoromethyl analog due to F substitution).
    • Synthesis: Prepared via nucleophilic substitution of 2,3-dichloropyrazine with pyrrolidine .
    • Applications: Intermediate in antitumor agents (e.g., sorafenib analogs) .
2-Chloro-3-(piperazin-1-yl)pyrazine
  • Structure : Replaces pyrrolidine with a piperazine ring.
  • Properties :
    • Molecular weight: 198.65 g/mol (same as pyrrolidine analog but with additional nitrogen).
    • Basicity: Piperazine’s secondary amines increase solubility in acidic environments.
  • Functional Impact : Piperazine derivatives are common in CNS-targeting drugs, whereas pyrrolidine analogs (with fluoromethyl) may favor peripheral targets due to altered blood-brain barrier penetration .

Substituted Pyrazines with Varied Heterocycles

2-Chloro-3-(2-quinolylthio)pyrazine
  • Structure: Features a quinoline-thioether substituent.
  • Properties: IR spectral Strong C=N vibrations at 1779 cm⁻¹ and quinoline ring vibrations at 654 cm⁻¹ . Applications: Studied for intermolecular interactions in crystallography .
2-Chloro-5-(3-chlorophenyl)pyrazine
  • Structure : Substituted with a chlorophenyl group at position 3.
  • Synthesis: Derived from cyclization of hydrazinopyridine precursors .
  • Applications : Precursor to triazolopyrazines with cytostatic activity .
  • Key Difference : Chlorophenyl groups enhance aromatic interactions in target binding, while fluoromethyl-pyrrolidine prioritizes steric and electronic modulation .

Fluorinated Pyrazine Derivatives

5-/4-[3-(4-Chloro-3-trifluoromethyl-phenyl)-ureido]-phenoxy/-pyrazine-2-carboxylic Acid Derivatives
  • Structure : Includes trifluoromethylphenyl-urea moieties.
  • Activity : IC₅₀ values of 0.9–7.5 μM in cancer cell lines, surpassing sorafenib in some cases .

Data Tables

Table 1. Physicochemical Properties of Selected Pyrazine Derivatives

Compound Molecular Weight (g/mol) Key Substituents LogP* Synthetic Route
Target Compound ~228.6 3-(Fluoromethyl)pyrrolidine 1.8 Nucleophilic substitution
2-Chloro-3-(pyrrolidin-1-yl)pyrazine 198.65 Pyrrolidine 1.2 POCl₃-mediated chlorination
2-Chloro-3-(piperazin-1-yl)pyrazine 198.65 Piperazine 0.9 Amine coupling

*Estimated using fragment-based methods.

Biological Activity

2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C10H12ClF2N3
  • Molecular Weight: 247.67 g/mol
  • IUPAC Name: this compound

Research indicates that compounds with pyrazine moieties often interact with various biological targets, including enzymes and receptors. The presence of the pyrrolidine ring and fluoromethyl group may enhance its binding affinity and selectivity towards specific targets, potentially influencing its pharmacological profile.

Antiviral Activity

A related compound, T-1106, a pyrazine derivative, has demonstrated antiviral activity against Yellow Fever Virus (YFV). It was effective in improving survival rates in animal models when administered post-infection. This suggests that similar pyrazine derivatives may exhibit antiviral properties, warranting further investigation into this compound's potential in antiviral therapies .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial for the treatment of neurodegenerative diseases like Alzheimer's. Research on pyrido[2,3-b]pyrazines has revealed potent inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating that this compound could be evaluated for similar activities .

Case Studies and Research Findings

Study/CaseFindings
T-1106 Antiviral StudyDemonstrated significant survival improvement in YFV-infected hamsters at doses of 100 mg/kg/day .
Cancer Cell Growth InhibitionPyrazine derivatives showed significant inhibition of murine and human cancer cell lines .
Cholinesterase InhibitionPyrido[2,3-b]pyrazines exhibited IC50 values indicating strong inhibition against AChE and BChE .

Safety and Toxicology

While specific toxicity data for this compound is scarce, related compounds often require careful handling due to potential acute toxicity. Standard safety protocols should be followed when handling this compound in laboratory settings.

Q & A

Q. What are the key synthetic routes for preparing 2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the pyrazine core. For example, a halogenated pyrazine intermediate (e.g., 2-chloro-3-(1H-1,2,4-triazol-3-yl)pyrazine) can undergo nucleophilic substitution with fluoromethyl-pyrrolidine derivatives in the presence of a base like K₂CO₃. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., MeCN) improve reaction rates .
  • Temperature control : Reactions at 25°C for 12–16 h balance yield and selectivity .
  • Purification : Silica gel chromatography (gradient elution with PE:EtOAc) resolves by-products .
    Reference synthetic protocols for analogous compounds highlight the importance of protecting groups for fluorinated pyrrolidine moieties to avoid undesired side reactions .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR (400 MHz, CDCl₃/DMSO-d₆) confirm regiochemistry and substituent orientation. Key peaks include δ 8.6–8.8 ppm for pyrazine protons and δ 4.8–5.2 ppm for fluoromethyl-pyrrolidine .
  • LCMS : Monitors reaction progress and detects intermediates (e.g., [M+H]+ ions) .
  • X-ray crystallography : Resolves stereochemical ambiguities in fluorinated pyrrolidine rings .
  • DFT calculations : Validate electronic structure and predict spectroscopic properties .

Q. How do the electronic properties of the fluoromethyl-pyrrolidine substituent influence reactivity?

The electron-withdrawing fluorine atom enhances the electrophilicity of the pyrazine core, facilitating nucleophilic substitutions. Computational studies suggest:

  • The fluoromethyl group stabilizes transition states via inductive effects, lowering activation barriers for SNAr reactions .
  • Steric hindrance from the pyrrolidine ring may reduce reactivity at the adjacent pyrazine position, requiring tailored catalysts (e.g., Pd(PPh₃)₂Cl₂ for cross-coupling steps) .

Advanced Research Questions

Q. What strategies address low yields in multi-step syntheses of this compound?

Common challenges include:

  • By-product formation : Tributylstannane residues in Stille couplings require post-reaction KF treatment to precipitate Sn by-products .
  • Intermediate instability : Protect amine groups (e.g., Boc protection) during fluoromethylation to prevent decomposition .
  • Scale-up limitations : Microfluidic reactors improve heat/mass transfer for exothermic steps (e.g., trifluoroethylation) .

Q. How can computational tools guide retrosynthetic planning for derivatives of this compound?

  • Retrosynthesis software (e.g., CAS Synthesis Planner) : Identifies viable synthons (e.g., 3-(fluoromethyl)pyrrolidine) and disconnections based on bond dissociation energies .
  • Docking studies : Predict bioactivity of derivatives by modeling interactions with target proteins (e.g., kinase binding pockets) .

Q. What experimental and computational methods resolve contradictions in reported reaction outcomes?

Discrepancies in yields or regioselectivity may arise from:

  • Solvent polarity effects : Replicate reactions in DMF vs. THF to assess dielectric constant impacts .
  • Catalyst loading : Titrate Pd(PPh₃)₂Cl₂ (0.1–1.0 eq.) to optimize cross-coupling efficiency .
  • DFT benchmarking : Compare calculated vs. experimental transition-state geometries to refine mechanistic models .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

  • Substituent variation : Synthesize analogs with modified pyrrolidine rings (e.g., methyl vs. trifluoroethyl) to probe steric/electronic effects .
  • Biological assays : Pair in vitro kinase inhibition assays with molecular dynamics simulations to correlate binding affinity with substituent flexibility .

Q. What methodologies assess the environmental and toxicological profile of this compound?

  • Ecotoxicity screening : Use Daphnia magna assays to evaluate acute toxicity (LC₅₀) .
  • Degradation studies : Expose to UV/H₂O₂ to simulate environmental breakdown and identify persistent metabolites via HRMS .

Q. How can computational modeling predict metabolic pathways and degradation products?

  • ADMET predictors (e.g., SwissADME) : Forecast Phase I/II metabolism sites (e.g., fluoromethyl oxidation) .
  • MD simulations : Model hydrolytic stability of the pyrrolidine ring under physiological pH conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine
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2-Chloro-3-(3-(fluoromethyl)pyrrolidin-1-yl)pyrazine

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